5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 5th position, a carboxylic acid group at the 1st position, and a dihydroindene structure
Scientific Research Applications
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s synthesized through a series of reactions including oxidation, isomerization under alkaline conditions, and reaction with halogenated alkanes .
Biochemical Pathways
The compound is involved in several biochemical pathways. It’s synthesized from a hydroxyketone compound through an oxidation reaction . This is followed by an isomerization reaction under alkaline conditions to form an indenone compound . The indenone then reacts with a halogenated alkane to form 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid .
Pharmacokinetics
It’s known that the compound is slightly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dichloromethane , which could influence its bioavailability.
Result of Action
Indole derivatives, which this compound is a part of, have been shown to have various biologically vital properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves reactions under specific conditions such as alkaline conditions and specific temperatures . Furthermore, the compound’s solubility in different solvents could also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which share a similar structure, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps. One common method starts with the oxidation of 1,2,3,4-tetrahydronaphthalene to form a ketone intermediate. This intermediate undergoes bromination followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted indene derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester: A closely related compound with similar structural features.
1-Chloroindane: Another indene derivative with a chlorine atom at the 1st position.
Indane derivatives: A broader class of compounds with similar indene structures but different substituents.
Uniqueness
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZPVPZNKQOQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496311 | |
Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66041-26-7 | |
Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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